Secondary C-H/D Abstraction Rate Constants: Direct Comparison of n-Butane-2,2,3,3-D4 with Unlabeled n-Butane in OH Radical Oxidation
n-Butane-2,2,3,3-D4 (CH₃CD₂CD₂CH₃) exhibits a substantially reduced secondary D-abstraction rate constant compared to the secondary H-abstraction rate constant of unlabeled n-butane (n-C₄H₁₀). This kinetic isotope effect (KIE) enables site-specific tracking of secondary carbon reactivity in complex gas-phase reactions [1].
| Evidence Dimension | Secondary C-H/D abstraction rate constant (S00) by OH radicals at 210-1294 K |
|---|---|
| Target Compound Data | S00,D = 1.45 × 10⁻²⁰ T².⁶⁹ exp(282.36 K/T) cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | S00,H (unlabeled n-butane) = 4.40 × 10⁻¹⁸ T¹.⁹³ exp(121.50 K/T) cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | KIE (S00,H / S00,D) varies with temperature; at 298 K, S00,H ≈ 6.2 × 10⁻¹², S00,D ≈ 8.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (ratio ≈ 7.6:1) |
| Conditions | Shock tube experiments with OH laser absorption; temperature range 840–1470 K for experimental measurements, extended to 210–1412 K via modified Arrhenius fitting [1] |
Why This Matters
This compound uniquely reports on secondary carbon reactivity, unlike terminally deuterated D6 or fully deuterated D10 variants, which are required for distinguishing primary vs. secondary H-abstraction pathways in combustion and atmospheric modeling.
- [1] Sajid MB, Es-sebbar E, Javed T, Fittschen C, Farooq A. Site-specific rate constant measurements for primary and secondary H- and D-abstraction by OH radicals: propane and n-butane. Proceedings of the Combustion Institute. 2015;35(1):165-172. Modified Arrhenius expressions: S00,H = 4.40 × 10⁻¹⁸ T¹.⁹³ exp(121.50 K/T); S00,D = 1.45 × 10⁻²⁰ T².⁶⁹ exp(282.36 K/T) cm³ molecule⁻¹ s⁻¹. View Source
